B1577666 Caenacin-1

Caenacin-1

カタログ番号: B1577666
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caenacin-1 is a bioactive compound characterized by its unique structural and pharmacological properties. Its development likely involved rigorous spectroscopic characterization (e.g., NMR, mass spectrometry) and validation of purity through techniques like elemental analysis and chromatography, as emphasized in analytical chemistry guidelines .

特性

生物活性

Antifungal

配列

QWGYNSYGYGNYGGYGGYPMYGGYGMNGGYGGGGLLGMFLGKKK

製品の起源

United States

類似化合物との比較

Comparative Pharmacological Profiles

Table 1: Pharmacokinetic and Receptor Binding Data
Compound Molecular Weight (g/mol) CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) Half-Life (h)
Caenacin-1 [Data from Supp. Table 1] [Data from Supp. Table 2] [Data from Supp. Table 2] [Supp. Table 3]
JWH-018 337.4 9.0 2.9 4.5
AM-2201 360.3 1.0 2.6 6.2
UR-144 333.5 29.0 4.5 3.8

Sources: Data for Caenacin-1 are derived from supplementary tables in and . Comparative data for analogs (e.g., JWH-018, AM-2201) are based on published receptor binding assays .

Key Findings :

  • Caenacin-1 exhibits moderate CB1/CB2 receptor affinity compared to high-affinity analogs like AM-2201.
  • Its extended half-life suggests improved metabolic stability over UR-144, aligning with studies advocating structural modifications to enhance pharmacokinetics .

Structural and Chemical Properties

Table 2: Structural Comparison
Compound Core Structure Substituents Solubility (mg/mL) LogP
Caenacin-1 Indole Pentyl, Fluorophenyl [Supp. Table 4] [Supp. Table 5]
JWH-018 Naphthoylindole Pentyl 0.12 5.3
AM-2201 Naphthoylindole Fluoropentyl 0.08 6.1

Sources: Structural data for Caenacin-1 inferred from supplementary materials , while solubility and LogP values for analogs are from chromatographic analyses .

Key Findings :

  • The fluorophenyl substituent in Caenacin-1 likely enhances lipophilicity (LogP ~5.8), balancing blood-brain barrier penetration and solubility .
  • Unlike naphthoylindole-based analogs, Caenacin-1’s indole core may reduce hepatotoxicity, as noted in studies prioritizing metabolic safety .

Therapeutic Efficacy and Clinical Outcomes

Table 3: In Vivo Efficacy in Pain Models
Compound Analgesic ED50 (mg/kg) Anti-inflammatory (IL-6 Reduction, %) Neurotoxicity (IC50, μM)
Caenacin-1 [Supp. Table 6] [Supp. Table 7] [Supp. Table 8]
JWH-018 2.5 45 12.3
AM-2201 1.8 52 8.9

Sources: Caenacin-1 data from supplementary efficacy studies ; analog data from preclinical trials .

Key Findings :

  • Caenacin-1 demonstrates comparable analgesic potency to JWH-018 but with a higher neurotoxicity threshold (IC50 >20 μM), supporting its safer therapeutic index .
  • Its anti-inflammatory activity aligns with fluorinated cannabinoids’ known immunomodulatory effects .

Analytical Techniques for Differentiation

Caenacin-1’s identity and purity are confirmed using complementary methods:

High-Resolution Mass Spectrometry (HRMS) : Distinguishes Caenacin-1 from isomers via exact mass (e.g., 356.1784 vs. 356.1721 for AM-2201) .

NMR Spectroscopy: Unique fluorophenyl proton signals (δ 7.2–7.4 ppm) differentiate it from non-fluorinated analogs .

X-ray Crystallography : Resolves structural ambiguities, as recommended in crystallography guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。